molecular formula C12H3Cl7 B1195062 2,3,3',4,4',5,5'-Heptachlorobiphenyl CAS No. 39635-31-9

2,3,3',4,4',5,5'-Heptachlorobiphenyl

Cat. No. B1195062
CAS RN: 39635-31-9
M. Wt: 395.3 g/mol
InChI Key: XUAWBXBYHDRROL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis
Molecular structure analysis of chlorinated biphenyl derivatives, such as 2,3-Dichloro-3',4'-dihydroxybiphenyl, reveals intramolecular O-H···O hydrogen bonding and π-π stacking interactions between chlorinated benzene rings, indicating the potential for similar interactions in Heptachlorobiphenyl derivatives (R. Dhakal, S. Parkin, H. Lehmler, 2019).

Chemical Reactions and Properties
The chemical reactions and properties of similar compounds, such as tetraferrocenylthiophene derivatives, showcase the ability to undergo electrochemically reversible one-electron-transfer processes, highlighting the significant electrostatic interaction among substituent groups as oxidation progresses. This suggests that Heptachlorobiphenyl may also exhibit unique electrochemical properties due to its chlorine substituents (Alexander Hildebrandt et al., 2010).

Physical Properties Analysis
Physical properties of chlorinated biphenyls can vary significantly with the degree and pattern of chlorination. The packing, conformation, and intermolecular interactions within the crystal structure of similar compounds directly influence their melting points, solubility, and stability. The presence of intermolecular hydrogen bonds and π-π stacking interactions, as seen in dichloro-dimethoxybiphenyl derivatives, can lead to diverse physical properties that might be expected in Heptachlorobiphenyl (R. Dhakal, S. Parkin, H. Lehmler, 2019).

Scientific Research Applications

  • Solubility in Supercritical Fluids: Anitescu and Tavlarides (1999) investigated the solubilities of various polychlorinated biphenyl (PCB) congeners, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, in supercritical fluids like carbon dioxide, modified by n-butane and methanol. This research aids in understanding the behavior of PCBs in different solvents, potentially impacting their extraction and environmental remediation processes (Anitescu & Tavlarides, 1999).

  • Toxicity Analysis Using Molecular Descriptors: Eddy (2020) conducted a study to establish a model relating the toxicity of certain PCBs, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, to molecular descriptors. This model helps in estimating the toxicity of PCBs, contributing to environmental health and safety assessments (Eddy, 2020).

  • Atmospheric Fate Modeling: Yang et al. (2016) developed a model for the reaction rate constants of hydroxyl radical oxidation of PCBs, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl. This research is significant for understanding the environmental fate and atmospheric behavior of PCBs (Yang et al., 2016).

  • Analytical Methodology: Zitko (1983) proposed a shorthand numbering system for chlorobiphenyls, which includes 2,3,3',4,4',5,5'-Heptachlorobiphenyl. This methodology aids in simplifying the identification and categorization of PCB congeners in analytical chemistry (Zitko, 1983).

  • Spindle-Disturbing Activity: Jensen et al. (2000) investigated the activity of various PCBs, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, in inducing aberrant mitosis in Chinese hamster cells. This study contributes to understanding the biological effects and potential toxicities of PCBs (Jensen et al., 2000).

  • Metabolic Behavior in Animals: Hutzinger et al. (1972) explored the metabolic behavior of various PCB isomers, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, in different animal species. This research provides insights into how PCBs are metabolized and bioaccumulated in the environment (Hutzinger et al., 1972).

  • Soil Dechlorination: He et al. (2008) studied the dechlorination of 2,3,3',4,4',5,5'-Heptachlorobiphenyl in soil using a Pd/Fe bimetallic catalytic reduction. This research is relevant for soil remediation techniques aimed at reducing the environmental impact of PCBs (He et al., 2008).

Safety And Hazards

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is classified as a persistent organic pollutant and an endocrine disruptor . It is also considered a hazard due to its resistance to environmental degradation and its ability to bioaccumulate and biomagnify . Safety data sheets indicate that it is a hazard with warning labels of H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long-lasting effects) .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAWBXBYHDRROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074144
Record name 2,3,3',4,4',5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5,5'-Heptachlorobiphenyl

CAS RN

39635-31-9
Record name PCB 189
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,3',4',5'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
392
Citations
A Parkinson, L Robertson, L Safe, S Safe - Chemico-biological interactions, 1980 - Elsevier
A number of highly purified polychlorinated biphenyl (PCB) isomers and congeners were synthesized and administered to male Wistar rats at dosage levels of 30 and 150 μmol · kg −1 . …
Number of citations: 149 www.sciencedirect.com
S Safe, L Safe, M Mullin - Journal of agricultural and food …, 1985 - ACS Publications
On the basis of the relative retention timesand response factors of all 209 synthetic polychlorinated biphenyls (PCBs), this paper reports the first congener-specific analysis of a …
Number of citations: 247 pubs.acs.org
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Chlorinated Dioxins & …, 1982 - Elsevier
The structure-activity rules for polychlorinated biphenyls (PCBs) as inducers of microsomal aryl hydrocarbon hydroxylase (AHH) activity have been determined by assessing the effects …
Number of citations: 16 www.sciencedirect.com
GRW Denton - Chemosphere, 1979 - Elsevier
Knowing that the RI value of each peak from reductive deamination and the Sandmeyer reaction lay somewhere between those of the delimiting Aroclor 1254 peaks, it was possible to …
Number of citations: 1 www.sciencedirect.com
KG Jensen, K Wiberg, E Klasson-Wehler… - Mutagenesis, 2000 - academic.oup.com
The polychlorinated biphenyls 2,2′,5,5′- and 3,3′,4,4′-tetrachlorobiphenyl, 2,3,3′,4,4′- and 3,3′,4,4′,5-pentachlorobiphenyl and 2,2′,4,4′,5,5′-hexachlorobiphenyl were …
Number of citations: 21 academic.oup.com
K Haraguchi, Y Kato, R Kimura, Y Masuda - Drug metabolism and …, 1997 - ASPET
2,4′,5-Trichlorobiphenyl (TriCB), 2,3′,4′,5-tetrachlorobiphenyl (TetraCB), 2,2′,4′,5,5′-pentachlorobiphenyl (PentaCB), and 2,2′,3′,4′,5,5′-hexachlorobiphenyl (HexaCB) …
Number of citations: 26 dmd.aspetjournals.org
M Fránek, A Deng, V Kolář, J Socha - Analytica chimica acta, 2001 - Elsevier
The development of competitive enzyme-linked immunosorbent assays (ELISAs) based on polyclonal antibodies for coplanar congeners is described. As a first step to developing the …
Number of citations: 53 www.sciencedirect.com
A Parkinson, R Cockerline, S Safe - Chemico-Biological Interactions, 1980 - Elsevier
Highly purified synthetic polychlorinated biphenyls substituted in the meta and para positions of both phenyl rings and at one ortho position were administered to male Wistar rats and …
Number of citations: 128 www.sciencedirect.com
A Parkinson - 1981 - elibrary.ru
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats at dosage levels of 30 and 150 (mu) mol. Kg (''-1). …
Number of citations: 1 elibrary.ru

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